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Autofluorescence, the natural emission of light by biological materials, can be a significant

hurdle in fluorescence-based applications, leading to a low signal-to-noise ratio and potential

false positives.[1] While the far-red spectral region of Cy7 is advantageous due to generally

lower autofluorescence compared to shorter wavelengths, endogenous molecules and

experimental procedures can still create significant background signals.[1][2] This guide

provides a comprehensive comparison of using unstained controls to measure and manage

Cy7 autofluorescence against other common techniques.

The Foundational Role of Unstained Controls
An unstained control is a sample that undergoes the same preparation and processing as the

experimental samples but is not treated with any fluorescent labels.[3] Its primary role is to

establish the baseline level of intrinsic fluorescence from the cells or tissue at the specified

instrument settings.[4][5][6] This is the most direct method for measuring autofluorescence and

is a critical first step for any fluorescence-based experiment.[7] For flow cytometry, unstained

controls are essential for appropriately setting detector voltages and defining the negative

population.[4][8]

Alternatives for Autofluorescence Correction
While unstained controls are fundamental for measuring autofluorescence, several other

methods can be employed to reduce or correct for it.
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Chemical Quenching: This involves treating the sample with substances that reduce

endogenous fluorescence. Common agents include Sudan Black B, which is effective

against lipofuscin-related autofluorescence, and sodium borohydride, which reduces

autofluorescence induced by aldehyde fixatives.[1][7]

Spectral Unmixing: A computational technique, primarily used in spectral flow cytometry and

advanced microscopy, that distinguishes the spectral signature of Cy7 from the broad

emission spectrum of autofluorescence.[9][10] This requires obtaining a pure

autofluorescence spectrum from an unstained control.[5][10]

Fluorescence Minus One (FMO) Controls: Used in multicolor fluorescence experiments,

FMO controls help identify the spread of fluorescence from other fluorophores into the Cy7

channel.[5] This is crucial for setting accurate gates to distinguish true Cy7 signal from

spectral overlap.[3]

Signal Amplification: By increasing the intensity of the specific Cy7 signal, the relative

contribution of autofluorescence is diminished, thereby improving the signal-to-noise ratio.[1]

Comparison of Autofluorescence Management
Strategies
The following table provides a qualitative comparison of different methods for managing

autofluorescence in the Cy7 channel.
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Method Principle Advantages Limitations

Unstained Control

Measures the intrinsic

fluorescence of the

biological sample

without any labels.[4]

Direct measurement

of baseline

autofluorescence;

simple to prepare;

essential for setting

instrument

parameters.[8]

Does not reduce

autofluorescence;

may not account for

non-specific binding of

labeled reagents.

Chemical Quenching

Chemical treatment to

eliminate or reduce

the fluorescence of

endogenous

molecules.[1]

Can significantly

reduce background

from specific sources

like lipofuscin or

fixation.[1]

May affect specific

staining or tissue

integrity; requires

protocol optimization;

may not eliminate all

sources of

autofluorescence.

Spectral Unmixing

Computationally

separates the spectral

signature of the

fluorophore from the

autofluorescence

signature.[9][10]

Highly effective at

removing

autofluorescence

signal post-

acquisition; improves

resolution.[10]

Requires a spectral

cytometer or imaging

system; relies on an

accurate reference

spectrum from an

unstained control.[5]

FMO Control

Measures the spread

of other fluorophores

into the channel of

interest in a multicolor

panel.[5]

Essential for accurate

gating in multicolor

experiments; accounts

for spectral overlap.[3]

Does not measure or

reduce intrinsic

autofluorescence from

the sample itself.

Signal Amplification

Increases the specific

signal to improve the

signal-to-noise ratio.

[1]

Can make

autofluorescence less

impactful without

altering the sample's

intrinsic properties.

May not be possible

for all targets; can

increase background

if not optimized.
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Protocol 1: Baseline Cy7 Autofluorescence
Measurement with Unstained Control
Objective: To determine the baseline autofluorescence of a cell or tissue sample in the Cy7

channel.

Methodology:

Prepare cell suspensions or tissue sections as you would for your staining experiment.

For a portion of the sample (the unstained control), perform all processing steps (e.g.,

fixation, permeabilization) identical to the stained samples.

Instead of adding a Cy7-conjugated antibody or dye, add an equivalent volume of staining

buffer.

Incubate the unstained control alongside the stained samples under the same conditions.

Wash the control sample using the same procedure as the stained samples.

Analyze the unstained control on the flow cytometer or microscope using the identical

instrument settings (laser power, detector voltage, filters) intended for the Cy7-stained

samples.

The resulting signal in the Cy7 channel represents the autofluorescence of the sample.

Protocol 2: Reduction of Aldehyde-Induced
Autofluorescence
Objective: To reduce autofluorescence caused by fixation with agents like formalin or

glutaraldehyde.[1]

Methodology:

Deparaffinize and rehydrate tissue sections if applicable.

Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS.[1]
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Incubate the sections in the sodium borohydride solution. For paraffin-embedded sections,

three incubations of 10 minutes each are recommended.[1]

Wash the sections thoroughly with PBS or Tris-buffered saline (TBS) to remove excess

sodium borohydride.

Proceed with your standard immunofluorescence staining protocol.

Always include an unstained, untreated control and an unstained, treated control to evaluate

the effectiveness of the quenching.

Visualizing Experimental Workflows
The following diagrams illustrate key workflows and decision-making processes when dealing

with Cy7 autofluorescence.
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Workflow for Measuring Cy7 Autofluorescence.
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Decision Tree for Autofluorescence Correction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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